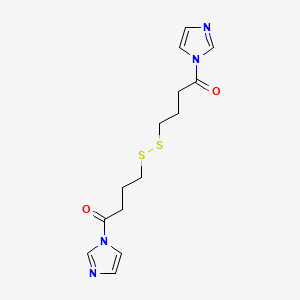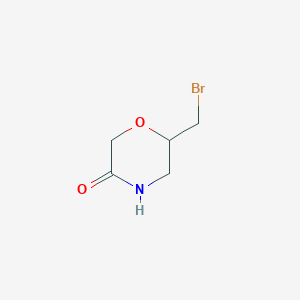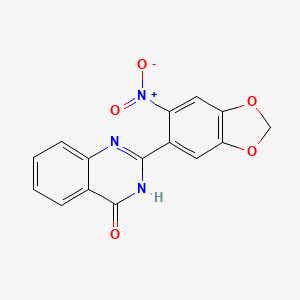
4,4'-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one) typically involves the reaction of 1-(1H-imidazol-1-yl)butan-1-one with a disulfide compound under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
化学反应分析
Types of Reactions
4,4’-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The imidazole rings can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine in aqueous or organic solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated imidazole derivatives.
科学研究应用
4,4’-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one) has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases involving oxidative stress and inflammation.
作用机制
The mechanism of action of 4,4’-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one) involves its interaction with molecular targets, such as enzymes and receptors. The disulfide bridge can undergo redox reactions, modulating the activity of redox-sensitive proteins. The imidazole rings can interact with metal ions, forming coordination complexes that influence enzymatic activity and cellular signaling pathways .
相似化合物的比较
Similar Compounds
4,4’-Di(1H-imidazol-1-yl)-1,1’-biphenyl: Similar structure with biphenyl instead of butanone groups.
1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-one: Contains a single imidazole ring and ethanone group.
Uniqueness
4,4’-Disulfanediylbis(1-(1H-imidazol-1-yl)butan-1-one) is unique due to its disulfide bridge and butanone groups, which confer distinct redox properties and reactivity compared to similar compounds. This uniqueness makes it valuable in applications requiring specific redox behavior and structural versatility .
属性
分子式 |
C14H18N4O2S2 |
|---|---|
分子量 |
338.5 g/mol |
IUPAC 名称 |
1-imidazol-1-yl-4-[(4-imidazol-1-yl-4-oxobutyl)disulfanyl]butan-1-one |
InChI |
InChI=1S/C14H18N4O2S2/c19-13(17-7-5-15-11-17)3-1-9-21-22-10-2-4-14(20)18-8-6-16-12-18/h5-8,11-12H,1-4,9-10H2 |
InChI 键 |
NHIFXLHUZLZHBI-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=N1)C(=O)CCCSSCCCC(=O)N2C=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-4-[(4-methylbenzyl)carbamoyl]thiophene-2-carboxylic acid](/img/structure/B12499635.png)

![N-{4-[(2,2'-dichloro-6-phenyl-4,5'-bipyrimidin-4'-yl)amino]phenyl}acetamide](/img/structure/B12499648.png)
![2-[(2-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12499649.png)
![7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12499663.png)


![Methyl 5-{[(4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499684.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12499691.png)
![Ethyl 2-(morpholin-4-yl)-5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12499697.png)

![N-[1-(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B12499707.png)
![{[5-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12499713.png)
![2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride](/img/structure/B12499721.png)
